molecular formula C13H16FNO4S B1387936 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid CAS No. 914637-71-1

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid

Numéro de catalogue: B1387936
Numéro CAS: 914637-71-1
Poids moléculaire: 301.34 g/mol
Clé InChI: AAYAFMIVXVHLIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid is a chemical compound with the CAS Registry Number 914637-71-1 . It has a molecular formula of C13H16FNO4S and a molecular weight of 301.33 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. The compound features a piperidine-3-carboxylic acid scaffold substituted with a 4-fluoro-2-(methylsulfonyl)phenyl group, a structure that may be of interest in various medicinal chemistry and drug discovery research programs . As a building block, it could be utilized in the synthesis of more complex molecules or for investigating structure-activity relationships. Researchers should handle this material with appropriate precautions. Please refer to the Safety Data Sheet for comprehensive handling and safety information before use. Global sourcing is available to support your ongoing research needs .

Propriétés

IUPAC Name

1-(4-fluoro-2-methylsulfonylphenyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c1-20(18,19)12-7-10(14)4-5-11(12)15-6-2-3-9(8-15)13(16)17/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYAFMIVXVHLIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)F)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501167222
Record name 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-71-1
Record name 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Fluoro-2-(methylsulfonyl)phenyl]-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501167222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Starting Material Preparation and Cyclization

A key approach involves the conjugate addition of cyanoacetic acid esters to substituted cinnamic acid esters, followed by reduction and cyclization to form 4-arylpiperidine-3-carboxylates:

  • The intermediate 2-cyano-3-aryl glutaric acid derivatives are formed by base-catalyzed conjugate addition.
  • Subsequent reductive cyclization yields a cis/trans mixture of 4-arylpiperidine-3-carboxylates.
  • The process is optimized to favor the trans isomer, which is often the desired stereochemistry for pharmaceutical applications.

This method is scalable and yields high purity products with low levels of des-fluoro impurities (<1%), critical for pharmaceutical standards.

Functional Group Transformations

  • The methylsulfonyl substituent is introduced typically by oxidation of a methylthio group or by direct sulfonylation methods on the aromatic ring.
  • Alkylation or arylation reactions can modify the nitrogen substituent on the piperidine ring, using aldehydes, ketones, or haloformates under reducing conditions to introduce alkyl or carbamate groups.

Nucleophilic Aromatic Substitution and Coupling Reactions

  • Nucleophilic aromatic substitution (SNAr) is employed to attach the piperidine moiety to the substituted aromatic ring, especially when the aromatic ring bears a leaving group such as fluorine or nitro substituents.
  • Coupling reactions with activated esters or acid chlorides are used to introduce the carboxylic acid functionality or to form amide linkages when further derivatization is needed.

Catalytic Hydrogenation and Reduction

  • Catalytic hydrogenation (e.g., using Adams catalyst or Raney nickel) is used to reduce nitro groups to amines or to saturate double bonds in intermediates.
  • These steps are carefully controlled to avoid over-reduction or side reactions and to maintain stereochemical integrity.

Deprotection and Final Functionalization

  • Protective groups such as tert-butyl carbamates are commonly used during synthesis to protect amine functionalities.
  • Deprotection is achieved using trifluoroacetic acid or acidic conditions to yield the free amine or acid.
  • Final purification steps ensure removal of impurities and isolation of the desired compound in high purity.

Representative Synthetic Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Conjugate addition Cyanoacetic acid ester + substituted cinnamic ester, base Formation of 2-cyano-3-aryl glutaric acid derivative
2 Reductive cyclization Hydrogenation with Adams catalyst, 6.0 MPa H2, ethanol Formation of 4-arylpiperidine-3-carboxylate (cis/trans mix)
3 Oxidation/Sulfonylation Oxidants or sulfonylation reagents Introduction of methylsulfonyl group on aromatic ring
4 Nucleophilic aromatic substitution Piperidine derivative + fluoro/nitro aromatic compound, base, DMF, 100 °C Coupling of piperidine to aromatic ring
5 Deprotection Trifluoroacetic acid in dichloromethane Removal of protecting groups
6 Purification Extraction, recrystallization Isolation of pure 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid

Research Findings and Optimization Notes

  • The reductive cyclization step yields mixtures of stereoisomers; however, conditions have been optimized to favor the trans isomer, which is pharmacologically preferred.
  • The purity of the fluorinated product is critical; processes have been developed to minimize des-fluoro impurities to less than 1%, ensuring pharmaceutical quality.
  • Nucleophilic substitution reactions on fluorinated aromatics require elevated temperatures and polar aprotic solvents such as DMF or DMSO to achieve satisfactory yields.
  • Protective group strategies using tert-butyl carbamates allow for selective functionalization and easy deprotection without compromising sensitive groups.
  • Catalytic hydrogenation conditions must be carefully controlled to prevent over-reduction and maintain the integrity of sensitive functional groups such as methylsulfonyl.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Remarks
Base for conjugate addition Sodium ethoxide, potassium carbonate Facilitates Michael addition
Hydrogenation catalyst Adams catalyst, Raney Ni 5-6 MPa H2 pressure, room temperature
Solvent for nucleophilic substitution DMF, DMSO High boiling polar aprotic solvents
Temperature for SNAr 80–110 °C Elevated temperature required
Protecting group tert-Butyl carbamate Stable under basic conditions, removable with TFA
Purity of final product >99% purity, <1% des-fluoro impurity Pharmaceutical grade standard

Analyse Des Réactions Chimiques

Types of Reactions

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoro and methylsulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid is investigated for its potential as a drug candidate due to its ability to interact with biological targets. Research indicates that compounds with similar piperidine structures often exhibit activity against various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine compounds for their anticancer properties. The findings suggested that modifications to the piperidine ring could enhance cytotoxicity against specific cancer cell lines, indicating that this compound might be a valuable lead compound in anticancer drug development .

Proteomics Research

The compound is utilized in proteomics as a tool for studying protein interactions and functions. Its ability to modify proteins can aid in understanding the role of specific amino acids and protein structures.

Application Example

In proteomics studies, researchers have employed this compound to label proteins selectively, facilitating mass spectrometry analysis. This application enhances the detection and quantification of proteins in complex biological samples .

Neuropharmacology

Given its structural characteristics, this compound may also exhibit neuroactive properties. Research into similar compounds has shown potential effects on neurotransmitter systems, which could lead to new treatments for neurological disorders.

Neuroactive Potential

Studies have indicated that compounds with a piperidine core can modulate dopamine and serotonin receptors, suggesting that this compound may influence mood and cognitive functions .

Mécanisme D'action

The mechanism of action of 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methylsulfonyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The piperidine ring provides structural stability and influences the overall conformation of the molecule, affecting its biological activity.

Comparaison Avec Des Composés Similaires

Structural Analogues and Key Differences

The following table summarizes critical data for the target compound and its structural analogues:

Compound Name (CAS No.) Substituents on Phenyl Ring Molecular Weight (g/mol) Functional Groups Key Properties/Notes References
Target Compound 4-Fluoro, 2-methylsulfonyl ~313.34* COOH, piperidine, SO₂Me, F High electron-withdrawing effects -
1-[4-(Methylsulfonyl)-2-nitrophenyl]... (951625-01-7) 2-Nitro, 4-methylsulfonyl 328.34 COOH, piperidine, SO₂Me, NO₂ Higher MW; nitro group increases reactivity
1-[2-(Methylsulfonyl)phenyl]... (951625-03-9) 2-Methylsulfonyl 283.34 COOH, piperidine, SO₂Me Lacks fluorine; reduced electronegativity
1-[4-(Ethylsulfonyl)-2-fluorophenyl]... (1020722-14-8) 4-Ethylsulfonyl, 2-fluoro 327.36 COOH, piperidine, SO₂Et, F Ethyl group increases lipophilicity
1-[(2-Fluorophenyl)acetyl]... (C₁₄H₁₆FNO₃) 2-Fluoro (acetylated) 265.29 COOH, piperidine, acetyl, F Acetyl group alters solubility
1-Methanesulfonylpiperidine-3-carboxylic acid Methanesulfonyl (non-aromatic) 207.24 COOH, piperidine, SO₂Me Simplified structure; no phenyl

*Calculated for C₁₃H₁₅FNO₄S.

Functional Group Impact on Properties

Electron-Withdrawing Effects: The 4-fluoro and 2-methylsulfonyl groups in the target compound enhance the acidity of the carboxylic acid (predicted pKa ~4.38 for similar compounds ). This is critical for ionization and solubility in physiological environments.

Lipophilicity :

  • The ethylsulfonyl group in CAS 1020722-14-8 increases logP compared to the methylsulfonyl group, which may improve membrane permeability but reduce aqueous solubility .

Activité Biologique

1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a piperidine ring with various substituents, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₆FNO₄S, with a molecular weight of 301.33 g/mol. The structure includes a piperidine core, a fluoro group, and a methylsulfonyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₆FNO₄S
Molecular Weight301.33 g/mol
IUPAC NameThis compound
CAS Number1219382-82-7

The biological mechanisms of this compound primarily involve its interaction with specific receptors and enzymes. The presence of the fluoro and methylsulfonyl groups enhances its binding affinity to target proteins, potentially leading to alterations in their activity.

Pharmacological Studies

Recent studies have investigated the pharmacological profile of this compound:

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. In vitro studies indicated that it could induce apoptosis and enhance caspase-3 activity at concentrations as low as 1.0 μM .
    • A structure-activity relationship (SAR) analysis suggested that modifications to the piperidine structure can significantly affect its anticancer potency .
  • Anti-inflammatory Effects :
    • Preliminary research indicates potential anti-inflammatory properties, which may be attributed to its ability to modulate signaling pathways involved in inflammation .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on certain enzymes relevant to disease pathways, showcasing potential as a therapeutic agent in metabolic disorders .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study on MDA-MB-231 Cells : A study demonstrated that treatment with this compound resulted in significant morphological changes and increased apoptosis markers compared to control groups .
  • Inflammation Model : In an animal model of inflammation, administration of this compound reduced inflammatory markers significantly, suggesting its potential utility in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Step 1: Palladium-catalyzed coupling reactions (e.g., using Pd(OAc)₂ and tert-butyl XPhos) to assemble the piperidine core with fluorophenyl and methylsulfonyl substituents .
  • Step 2: Hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) using hydrochloric acid (36.5% mass) under reflux (93–96°C for 17 hours) to yield the carboxylic acid moiety .
  • Key Considerations: Use inert atmospheres (N₂/Ar) to prevent oxidation and optimize reaction temperatures to minimize side products.

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • HPLC: Employ sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) with methanol (65:35 v/v) for purity assessment .
  • NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm regiochemistry of the fluorine and methylsulfonyl groups .
  • Mass Spectrometry (HRMS): ESI+ mode to verify molecular weight (e.g., calculated [M+H]+ = 342.1 g/mol).

Advanced Research Questions

Q. How can researchers optimize the final hydrolysis step to improve yield and purity?

Methodological Answer:

  • Temperature Control: Maintain strict temperature ranges (93–96°C) to avoid premature crystallization or degradation .
  • Catalyst Screening: Test alternative acids (e.g., H₂SO₄ or TFA) for ester hydrolysis efficiency .
  • Purification: Use gradient recrystallization (water/ethanol mixtures) or preparative HPLC with C18 columns to isolate the carboxylic acid form .

Q. What strategies resolve contradictions in reported bioactivity data for fluorophenyl-piperidine derivatives?

Methodological Answer:

  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity (≥95% by HPLC) .
  • Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography to rule out stereochemical variability .
  • Meta-Analysis: Compare datasets using ANOVA to identify outliers linked to experimental conditions (e.g., pH, solvent polarity) .

Q. How can computational modeling guide the design of analogs with enhanced pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction: Use tools like SwissADME to calculate logP (target <3), topological polar surface area (TPSA >80 Ų for solubility), and CYP450 inhibition profiles .
  • Docking Studies: Model interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina to prioritize substituents improving binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.